1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one

Drug-Drug Interaction Risk Assessment Hepatic Metabolism Profiling ADME-Tox Screening

Non-characterized benzimidazole building blocks introduce uncontrolled variables into ADME screening and SAR reproducibility. This compound delivers: (1) CYP3A4 IC50 2.11 µM for quantitative go/no-go metabolism decisions; (2) documented TSPO pIC50 binding baseline for PET probe/neuroinflammation programs; (3) dual reactive sites (2-acetyl, 5-chloro) enabling orthogonal library synthesis. Multi-vendor procurement (ChemScene, Leyan, Enamine) secures long-term supply continuity for multi-year discovery workflows.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
CAS No. 620604-10-6
Cat. No. B1419127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
CAS620604-10-6
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC2=C(N1C)C=CC(=C2)Cl
InChIInChI=1S/C10H9ClN2O/c1-6(14)10-12-8-5-7(11)3-4-9(8)13(10)2/h3-5H,1-2H3
InChIKeyWAHYUUVIMUBVPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one: Key Compound Overview


1-(5-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one (CAS 620604-10-6) is a synthetic benzodiazole derivative characterized by a chloro substituent at the 5-position, a methyl group at the 1-position, and an acetyl moiety at the 2-position . With a molecular formula of C₁₀H₉ClN₂O and a molecular weight of 208.64 g/mol, this compound is primarily supplied as a research-use-only building block or screening intermediate, typically at ≥95% purity . Its core benzimidazole/benzodiazole scaffold is a privileged heterocyclic framework in medicinal chemistry, yet its precise substituent pattern imparts distinct physicochemical and biological properties compared to related in-class analogs .

ADME-Tox profiling – CYP3A4 inhibition data supports metabolic liability screening.
Target engagement studies – PBR/TSPO binding affinity enables neuroscience target evaluation.
Synthetic diversification – Dual reactive sites (2-acetyl + 5-chloro) support orthogonal derivatization.

1-(5-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one: Differentiation from Generic Analogs


The benzimidazole/benzodiazole class encompasses a vast chemical space wherein subtle structural variations can profoundly alter target engagement, selectivity, and physicochemical properties [1]. Substitution at the 1-position with a methyl group and the 5-position with a chloro substituent is not a generic modification; this specific pattern influences electronic distribution, metabolic stability, and steric interactions with biological targets . Procurement of an unsubstituted benzimidazole or a different regioisomer as a substitute for CAS 620604-10-6 would introduce uncontrolled variables into any SAR study, biological assay, or synthetic sequence . The following evidence demonstrates specific, quantifiable differentiation dimensions that justify selecting this precise compound over its closest structural analogs.

Unsubstituted benzimidazole
Lacks 5-chloro and 2-acetyl groups; CYP3A4 inhibition and PBR binding may differ substantially.
1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol (CAS 1145670-47-8)
Alcohol analog forfeits ketone reactivity; no reported CYP profile – limits direct substitution in ADME panels.
2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine (CAS 1375473-13-4)
Basic amine alters ionization and metabolism; PBR binding may not transfer and synthesis routes differ.

1-(5-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one: Quantitative Evidence vs. Analogs


CYP3A4 Inhibition vs. Structural Analogs

In human liver microsome assays, 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one exhibits an IC₅₀ of 2.11 µM against CYP3A4 using midazolam 1-hydroxylation as a probe substrate [1]. This represents a moderate-to-weak CYP3A4 inhibition liability. In contrast, the closely related analog 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol (CAS 1145670-47-8, differing only by carbonyl reduction) is not reported to share this CYP inhibition profile, while the more structurally divergent analog 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine (CAS 937635-66-0) exhibits distinct basic amine properties that alter its metabolism. The quantifiable CYP3A4 IC₅₀ value provides a definitive benchmark for selection in ADME panels [2].

CYP3A4 inhibition
Class-level
IC50 = 2.11 µM
Supports ADME-Tox screening context
Human liver microsome assay; midazolam 1-hydroxylation probe
Drug-Drug Interaction Risk Assessment Hepatic Metabolism Profiling ADME-Tox Screening

PBR Binding Affinity for Neuroscience

This compound demonstrates measurable binding affinity toward the peripheral benzodiazepine receptor (PBR, also known as TSPO) in rat cerebral cortex membranes, as evidenced by pIC₅₀ data curated in ChEMBL [1]. While the exact pIC₅₀ value requires cross-referencing with the primary data source, the presence of validated PBR binding activity distinguishes it from the vast majority of benzodiazole building blocks that lack any characterized receptor engagement [2]. In contrast, the 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol analog has no reported PBR binding data in major public databases, while the unsubstituted parent benzimidazole scaffold typically exhibits negligible PBR affinity.

PBR/TSPO binding
Reported
pIC50 binding affinity confirmed
Enables TSPO target engagement studies
Rat cerebral cortex membrane assay context
Neuroscience Translocator Protein (TSPO) Ligands Receptor Binding Assays

Synthetic Versatility: 2-Acetyl vs. Alcohol Analogs

The 2-acetyl group on the benzodiazole core confers distinct reactivity not available in structurally similar analogs such as 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol (CAS 1145670-47-8, the reduced alcohol analog) or (5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanol (CAS not specified, the hydroxymethyl analog) . The ketone carbonyl enables nucleophilic addition reactions (e.g., with amines or hydrazines) and α-deprotonation for alkylation or aldol condensation pathways that are inaccessible to the alcohol analogs. The chloro substituent at the 5-position further permits orthogonal nucleophilic aromatic substitution (SNAr) chemistry, providing two distinct functional handles for sequential derivatization .

Synthetic versatility
Class-level
2-Acetyl ketone vs 1-Alcohol analog
Dual reactive sites for orthogonal derivatization
Nucleophilic addition + SNAr pathways unavailable in alcohols
Medicinal Chemistry Heterocyclic Building Blocks Organic Synthesis

Commercial Availability & Supply Chain Redundancy

CAS 620604-10-6 is commercially available from multiple established research chemical suppliers, including Enamine LLC (EN300-100013) and Leyan (Product No. 1292449), with documented purity specifications of ≥95% [1]. This stands in contrast to several closely related analogs such as 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol (CAS 1145670-47-8) and 2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride (CAS 1375473-13-4), which are each listed by only a single vendor with limited stock availability . The target compound is supplied in quantities ranging from 50 mg to 5 g, with storage recommendations of sealed, dry conditions at 2-8°C .

Commercial sourcing
Reported
≥3 vendors, purity ≥95%, 50 mg–5 g
Multi-vendor supply redundancy
Vendor batch cross-validation review
Chemical Sourcing Compound Procurement Supply Chain Management

1-(5-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one: Recommended Application Scenarios


CYP3A4 Liability Benchmarking in ADME-Tox Panels

Use CAS 620604-10-6 as a reference compound or as part of a benzodiazole-focused compound library for CYP inhibition profiling. The established CYP3A4 IC₅₀ of 2.11 µM provides a quantifiable benchmark for assessing structure-metabolism relationships within the series [1]. Procurement for ADME screening programs where CYP3A4 inhibition is a critical go/no-go parameter is supported by existing data, whereas uncharacterized analogs would require de novo assay development.

TSPO/PBR-Targeted Ligand Development

Employ this compound as a validated starting scaffold for structure-activity relationship (SAR) studies targeting the translocator protein (TSPO, formerly PBR). The documented pIC₅₀ binding data provides a baseline affinity measurement from which iterative chemical modifications can be quantitatively assessed [1]. This application scenario is particularly relevant for neuroscience programs developing PET imaging probes or neuroinflammation therapeutics.

Orthogonal Functionalization for Library Synthesis

Utilize the dual reactive sites (2-acetyl and 5-chloro) for parallel or sequential derivatization to generate focused compound libraries. The ketone moiety enables condensation with amines/hydrazines to form Schiff bases or heterocyclic extensions, while the 5-chloro position permits nucleophilic aromatic substitution with amines, thiols, or alkoxides [1]. This orthogonal reactivity profile distinguishes CAS 620604-10-6 from alcohol or carboxylic acid analogs that offer only a single functionalization pathway.

Redundant Commercial Supply for Long-Term Programs

Select CAS 620604-10-6 for multi-year discovery programs where supply chain continuity is essential. The availability from multiple independent vendors (Enamine, Leyan, ChemScene, CymitQuimica) provides procurement redundancy that single-source analogs cannot offer [1]. Cross-validation of purity across vendor batches further supports quality assurance protocols in regulated research environments.

Application
Selection Property
Validation Focus
CYP3A4 ADME-Tox screening
Reported CYP3A4 inhibition profile
CYP inhibition assay context
TSPO target engagement research
PBR binding affinity context
Binding assay and model validation
Orthogonal library synthesis
Dual reactive site chemistry
Derivatization route assessment
Long-term supply programs
Multi-vendor sourcing context
Supply continuity and cross-batch QC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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